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Compound of Interest

Compound Name: (R)-1-Tosyloxy-2,3-propanediol

Cat. No.: B013917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of (R)-1-Tosyloxy-2,3-propanediol, a chiral building block of significant interest in

medicinal chemistry and organic synthesis. This document outlines representative

spectroscopic data, detailed experimental protocols for its preparation and analysis, and logical

workflows for its characterization.

Spectroscopic Data
Obtaining complete, publicly available experimental spectra for (R)-1-Tosyloxy-2,3-
propanediol can be challenging. The following tables summarize the expected spectroscopic

data based on the analysis of its functional groups and data from closely related compounds.

These values serve as a reference for the characterization of this molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for (R)-1-Tosyloxy-2,3-propanediol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 Doublet 2H
Aromatic (ortho to

SO₂)

~7.4 Doublet 2H
Aromatic (meta to

SO₂)

~4.0-4.2 Multiplet 1H CH-OH

~3.9 Multiplet 2H CH₂-OTs

~3.5-3.7 Multiplet 2H CH₂-OH

~2.4 Singlet 3H Ar-CH₃

Variable Broad Singlet 2H OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Representative ¹³C NMR Spectroscopic Data for (R)-1-Tosyloxy-2,3-propanediol

Chemical Shift (δ) ppm Assignment

~145 Aromatic (quaternary, C-SO₂)

~133 Aromatic (quaternary, C-CH₃)

~130 Aromatic (CH)

~128 Aromatic (CH)

~72 CH₂-OTs

~70 CH-OH

~63 CH₂-OH

~22 Ar-CH₃

Solvent: CDCl₃. The presence of a ¹³C NMR spectrum for this compound is noted in the

SpectraBase database.[1]
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Table 3: Representative Infrared (IR) Spectroscopic Data for (R)-1-Tosyloxy-2,3-propanediol

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Broad O-H stretch (hydroxyl)

3100-3000 Medium C-H stretch (aromatic)

3000-2850 Medium C-H stretch (aliphatic)

1600-1450 Medium-Strong C=C stretch (aromatic)

1360-1340 Strong S=O stretch (sulfonate)

1180-1160 Strong S=O stretch (sulfonate)

1100-1000 Strong C-O stretch

Table 4: Representative Mass Spectrometry (MS) Data for (R)-1-Tosyloxy-2,3-propanediol

m/z Possible Fragment

246 [M]⁺ (Molecular Ion)

172 [M - C₃H₆O₂]⁺

155 [C₇H₇SO₂]⁺ (Tosyl group)

91 [C₇H₇]⁺ (Tropylium ion)

75 [C₃H₇O₂]⁺

Ionization Mode: Electron Ionization (EI). A GC-MS spectrum is available in the SpectraBase

database.[1]

Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic analysis of

(R)-1-Tosyloxy-2,3-propanediol.

Synthesis of (R)-1-Tosyloxy-2,3-propanediol
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This procedure is adapted from general methods for the regioselective tosylation of diols.

Materials:

(R)-(-)-Glycerol

p-Toluenesulfonyl chloride (TsCl)

Pyridine (dried)

Dichloromethane (DCM, dried)

Saturated aqueous sodium bicarbonate (NaHCO₃)

1 M Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-

Glycerol (1.0 eq) in anhydrous pyridine.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to

the cooled glycerol solution with stirring.

Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature

and stir for an additional 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of cold 1 M HCl until the pH is

acidic.
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Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure (R)-1-Tosyloxy-2,3-propanediol.

Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of

deuterated chloroform (CDCl₃). Filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. The CDCl₃ solvent

peak at 77.16 ppm can be used as a reference.

2. Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid product can be prepared between two

sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

such as dichloromethane or ethyl acetate.
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Instrumentation: Analyze the sample using a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions: Use a suitable capillary column (e.g., DB-5 or equivalent). Program the oven

temperature with an appropriate ramp to ensure good separation.

MS Conditions: Acquire mass spectra over a range of m/z 50-300.

Visualizations
The following diagrams illustrate the synthetic workflow and a logical process for the

characterization of the target compound.
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Caption: Synthetic workflow for (R)-1-Tosyloxy-2,3-propanediol.
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Caption: Logical workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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